1-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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Overview
Description
This compound is a complex organic molecule that contains a pyrazole ring and a pyridine ring. The pyrazole ring is substituted with a difluoromethyl group and the pyridine ring. The pyrazole ring is also connected to a methanamine group through a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of the atoms. It would have a pyrazole ring connected to a pyridine ring and a methanamine group. The pyrazole ring would also have a difluoromethyl group attached to it .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyrazole and pyridine rings might undergo electrophilic substitution reactions. The difluoromethyl group might be susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4/c1-14-7-9-6-10(16-17(9)11(12)13)8-2-4-15-5-3-8/h2-6,11,14H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGSISZXJNWVKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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